1-{4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE
Description
1-{4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE is a synthetic organic compound featuring a central ethanone group linked to a phenyl ring substituted with a piperazine moiety. The piperazine is further modified with a 2-naphthylsulfonyl group. This structure combines aromatic, sulfonamide, and tertiary amine functionalities, making it relevant for applications in electrochemical sensing and medicinal chemistry.
Properties
IUPAC Name |
1-[4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-17(25)18-6-9-21(10-7-18)23-12-14-24(15-13-23)28(26,27)22-11-8-19-4-2-3-5-20(19)16-22/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUVLARZPQTINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the piperazine ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-{4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE involves its interaction with specific molecular targets. The naphthylsulfonyl group and piperazine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following compounds share structural similarities with 1-{4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE, differing primarily in substituents:
| Compound Name | Key Substituents | Applications |
|---|---|---|
| 1-[4-(Ferrocenyl ethynyl)phenyl]-1-ethanone | Ferrocenyl ethynyl group | Voltammetric detection of tryptophan |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | Triazole, difluorophenyl, phenylsulfonyl | Synthetic intermediate for bioactive molecules |
| 1-[(4-Methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone | Methylthio, acetoxy groups | Precursor for furanone synthesis |
| Benzoylferrocene | Benzoyl, ferrocene | Methionine detection in biosensors |
Electrochemical Performance
- 1-[4-(Ferrocenyl ethynyl)phenyl]-1-ethanone: Exhibits strong electrocatalytic activity due to the ferrocene moiety, enabling sensitive detection of tryptophan (detection limit: 0.1 μM) via redox cycling .
- Benzoylferrocene: Used in carbon nanotube paste electrodes for methionine detection, achieving a linear range of 0.5–200 μM .
- Target Compound (1-{4-[4-(2-NAPHTHYLSULFONYL)...ETHANONE}): The naphthylsulfonyl group may enhance stability and selectivity in sensors, though its redox activity is likely inferior to ferrocene-based analogues. No direct electrochemical data is available in the provided evidence, but its piperazine moiety could improve solubility and binding interactions.
Physicochemical Properties
- Electron-Withdrawing Effects: Sulfonyl groups in all analogues stabilize negative charges, but the naphthylsulfonyl group may offer stronger electron withdrawal than phenylsulfonyl, altering redox potentials .
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